molecular formula C5H7N3O2 B12920978 5-Methoxy-1H-imidazole-4-carboxamide CAS No. 66054-02-2

5-Methoxy-1H-imidazole-4-carboxamide

Cat. No.: B12920978
CAS No.: 66054-02-2
M. Wt: 141.13 g/mol
InChI Key: YNVYAASVOCYLSL-UHFFFAOYSA-N
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Description

5-Methoxy-1H-imidazole-4-carboxamide is a heterocyclic organic compound that features an imidazole ring substituted with a methoxy group at the 5-position and a carboxamide group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-1H-imidazole-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of methoxy-substituted amines with carboxylic acid derivatives, followed by cyclization to form the imidazole ring. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and can lead to more efficient production. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 5-Methoxy-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield methoxy-substituted aldehydes, while reduction of the carboxamide group can produce methoxy-substituted amines .

Scientific Research Applications

5-Methoxy-1H-imidazole-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methoxy-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access. The methoxy and carboxamide groups play crucial roles in these interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: 5-Methoxy-1H-imidazole-4-carboxamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This substitution can enhance its solubility and stability, making it a valuable compound for various applications .

Properties

CAS No.

66054-02-2

Molecular Formula

C5H7N3O2

Molecular Weight

141.13 g/mol

IUPAC Name

4-methoxy-1H-imidazole-5-carboxamide

InChI

InChI=1S/C5H7N3O2/c1-10-5-3(4(6)9)7-2-8-5/h2H,1H3,(H2,6,9)(H,7,8)

InChI Key

YNVYAASVOCYLSL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(NC=N1)C(=O)N

Origin of Product

United States

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